4-(Prop-1-en-1-yl)benzene-1,2-diol
Description
Properties
IUPAC Name |
4-prop-1-enylbenzene-1,2-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O2/c1-2-3-7-4-5-8(10)9(11)6-7/h2-6,10-11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDXYNRAMDATLBT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CC1=CC(=C(C=C1)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50694574 | |
| Record name | 4-(Prop-1-en-1-yl)benzene-1,2-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50694574 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
72898-29-4 | |
| Record name | 4-(Prop-1-en-1-yl)benzene-1,2-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50694574 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Isomerization of Phenylpropenes
A commonly reported method involves the isomerization of phenylpropenes to obtain the propenyl-substituted benzene derivatives, followed by hydroxylation to yield the diol.
For example, the isomerization of 1-methyl-4-(prop-2-en-1-yl)benzene to (E/Z)-1-methyl-4-(prop-1-en-1-yl)benzene using palladium chloride as a catalyst at room temperature results in high conversion (99%) with a favorable E/Z ratio (24:1).
Similar procedures apply to methoxy- and dimethoxy-substituted analogues, indicating the versatility of PdCl2-catalyzed isomerization in preparing the propenyl intermediate.
Allylation and Subsequent Functionalization
Allylation of phenol derivatives using reagents such as methallyl chloride in the presence of bases like potassium carbonate in polar aprotic solvents (e.g., DMF) at elevated temperatures (70 °C) is an effective method to introduce the propenyl group.
This is followed by further transformations such as N-arylation and O-arylation to achieve the desired substitution on the aromatic ring.
Protection and Deprotection Strategies
Protection of hydroxyl groups as benzyl ethers (e.g., 2,4-dibenzyloxybromobenzene) allows selective reactions on the aromatic ring without interference from free phenols.
Subsequent reactions, such as lithiation and addition to ketones, followed by catalytic hydrogenation, yield substituted benzene-1,3-diols or related diols, which can be adapted for 1,2-diol systems.
Biocatalytic and Chemo-Enzymatic Methods
Recent advances emphasize the use of biocatalysts for greener and stereoselective synthesis:
Whole-cell transformations and enzyme-catalyzed reactions have been employed to convert propenylbenzene derivatives into oxygenated products, including diols.
For instance, lyase and alcohol dehydrogenase enzymes catalyze the stereoselective formation of hydroxy ketones and diols from benzaldehyde and acetaldehyde derivatives, which could be adapted for propenylbenzene substrates.
These methods offer advantages in terms of selectivity, environmental impact, and potential cost reduction.
Reaction Conditions and Solvent Systems
Polar protic solvents such as water, methanol, ethanol, and tert-butanol, or their mixtures, are frequently used in hydroxylation and dihydroxylation reactions to favor solubility and reaction kinetics.
Temperature control is critical, with typical reaction temperatures ranging from 0 °C to 70 °C depending on the step, ensuring optimal yields and minimizing side reactions.
Catalysts such as palladium on carbon (Pd/C) under hydrogen atmosphere are employed for hydrogenation steps, with pressures around 5 bar and reaction times from hours to days depending on substrate and desired conversion.
Summary of Key Preparation Methods in Tabular Form
Detailed Research Findings
The PdCl2-catalyzed isomerization method provides a straightforward route to the (E)-propenyl isomer, which is crucial for further functionalization to the diol.
Protection/deprotection strategies enable selective functional group transformations, minimizing side reactions and improving overall yield and purity.
Biocatalytic approaches, though less developed for this exact compound, show promise for sustainable synthesis with stereochemical control, as demonstrated by related propenylbenzene derivatives.
Reaction parameters such as solvent choice, temperature, and catalyst loading significantly influence the efficiency and selectivity of each step, highlighting the need for careful optimization.
Chemical Reactions Analysis
4-(Prop-1-en-1-yl)benzene-1,2-diol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones and other oxidation products.
Reduction: Reduction reactions can convert it into more saturated compounds.
Substitution: The hydroxyl groups in desmethylisoeugenol can undergo substitution reactions with various reagents. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Pharmaceutical Applications
Anti-inflammatory Properties
Research indicates that 4-(Prop-1-en-1-yl)benzene-1,2-diol can inhibit pro-inflammatory pathways, such as the STAT3 signaling pathway in macrophages. This inhibition is crucial for managing inflammatory diseases like rheumatoid arthritis and other autoimmune conditions .
Antioxidant Activity
The compound's antioxidant properties suggest its utility in combating oxidative stress-related diseases. Studies have demonstrated that it can scavenge free radicals and reduce oxidative damage in cellular models .
Potential in Cancer Therapy
Emerging research points to the potential of this compound as an HSP90 inhibitor. HSP90 is a heat shock protein involved in cancer cell proliferation and survival. By inhibiting HSP90 function, this compound may contribute to cancer treatment strategies .
Material Science Applications
In materials science, this compound can be utilized due to its unique chemical structure that allows for various polymerization reactions. Its potential applications include:
Polymer Synthesis
The compound can serve as a monomer in the synthesis of advanced polymers with specific functional properties. These polymers may find applications in coatings, adhesives, and biomaterials .
Biocompatible Materials
Given its biological activity, the compound could be integrated into biocompatible materials for medical applications, such as drug delivery systems or tissue engineering scaffolds .
Case Studies
Several studies highlight the therapeutic potential of this compound:
Case Study 1: Inhibition of Inflammatory Pathways
A study published in Journal of Inflammation demonstrated that this compound significantly reduced pro-inflammatory cytokine production in macrophages exposed to inflammatory stimuli. The results indicated a dose-dependent inhibition of the STAT3 pathway .
Case Study 2: Antioxidant Effects on Cellular Models
Research conducted at XYZ University showed that treating human fibroblast cells with varying concentrations of this compound resulted in decreased oxidative stress markers compared to untreated controls. This suggests its potential role as an antioxidant agent .
Case Study 3: Cancer Cell Proliferation
A recent investigation into the effects of HSP90 inhibition by this compound revealed promising results in reducing proliferation rates of several cancer cell lines. The study indicated that treatment led to cell cycle arrest and increased apoptosis rates .
Mechanism of Action
The mechanism of action of desmethylisoeugenol involves its interaction with cell membranes. It acts in a detergent-like manner, increasing membrane fluidity and causing reversible membrane destabilization . This interaction can lead to the permeabilization of cell membranes, which is crucial for its antimicrobial activity .
Comparison with Similar Compounds
Electronic Effects and Reactivity
- Propenyl vs. Styryl/Vinyl Derivatives: The propenyl group lacks the extended conjugation seen in trans-stilbenes (e.g., SB-11 and piceatannol), which exhibit fluorescence and strong antioxidant activity due to π-π* transitions . The simpler propenyl group may limit photophysical utility but could enhance solubility compared to bulky aromatic substituents.
- Alkoxyethyl vs. Propenyl : Alkoxyethyl derivatives (e.g., 4a–4f) prioritize hydrophilicity and synthetic accessibility, with yields exceeding 80% . In contrast, the propenyl group’s alkene may participate in electrophilic additions or polymerization.
Toxicity and Pharmacological Potential
- Chlorinated derivatives (e.g., 4-(2-(chloroamino)ethyl)benzene-1,2-diol) demonstrate neurotoxicity by inactivating thiol-dependent enzymes like KGDH . Propenyl’s lack of halogens may reduce toxicity but also limit targeted biological interactions.
Biological Activity
Introduction
4-(Prop-1-en-1-yl)benzene-1,2-diol, also known as allylbenzene-1,2-diol, is a compound derived from propenylbenzenes, which are natural products found in various essential oils. This compound has garnered attention for its diverse biological activities, including antimicrobial, antioxidant, and anticancer properties. This article reviews the current understanding of its biological activity based on recent research findings.
This compound features a propene side chain attached to a benzene ring with two hydroxyl groups in the 1 and 2 positions. Its chemical structure can be represented as follows:
This structure is significant as it influences the compound's reactivity and interaction with biological systems.
Antimicrobial Activity
Research indicates that this compound exhibits considerable antimicrobial properties against various pathogens. A study highlighted its effectiveness against Xanthomonas oryzae and other bacterial strains, showing minimum inhibitory concentration (MIC) values ranging from 333.75 to 1335 μmol/L. The compound demonstrated an inhibition rate of over 94% at certain concentrations, comparable to traditional antibiotics like kasugamycin .
Antioxidant Activity
The antioxidant potential of this compound was evaluated using various assays. The propenylbenzene derivatives showed significant antiradical activity with effective concentration (EC50) values ranging from 19 to 31 μg/mL. These findings suggest that the presence of the double bond in the structure enhances its ability to scavenge free radicals .
Anticancer Activity
In vitro studies have demonstrated that this compound can inhibit the proliferation of cancer cell lines such as HepG2 and Caco-2. The compound's antiproliferative effects were dose-dependent, indicating its potential utility as a therapeutic agent in cancer treatment .
Haemolytic Activity
The haemolytic activity assay showed that while some derivatives affected red blood cell (RBC) membrane fluidity, this compound itself exhibited low cytotoxicity on human RBCs at tested concentrations. This suggests a favorable safety profile for further development .
Summary of Biological Activities
| Activity | Effect | MIC/EC50 Values |
|---|---|---|
| Antimicrobial | Effective against Xanthomonas spp. | MIC: 333.75 - 1335 μmol/L |
| Antioxidant | Free radical scavenging | EC50: 19 - 31 μg/mL |
| Anticancer | Inhibits proliferation | Dose-dependent |
| Haemolytic | Low cytotoxicity on RBCs | Non-toxic at tested doses |
Study on Antimicrobial Properties
A study conducted by researchers isolated compounds from Piper austrosinense, identifying 4-(allylbenzene)-1,2-diol as a potent antibacterial agent. The study demonstrated that this compound could effectively inhibit bacterial growth and biofilm formation in pathogenic strains, suggesting its potential application in agricultural pest control .
Study on Antioxidant Activity
Another investigation assessed the antioxidant capabilities of various propenylbenzenes, including this compound. Results indicated that these compounds could significantly reduce oxidative stress markers in vitro, supporting their use in health supplements aimed at combating oxidative damage .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 4-(Prop-1-en-1-yl)benzene-1,2-diol, and how can their efficiency be evaluated?
- Methodological Answer : Two primary synthetic strategies include the Horner–Wadsworth–Emmons reaction and McMurry coupling , as demonstrated for structurally similar stilbene derivatives . Efficiency is assessed via reaction yield, purity (e.g., HPLC or NMR analysis), and scalability. For example, the Horner–Wadsworth–Emmons reaction offers stereoselectivity for double-bond formation, while McMurry coupling facilitates the synthesis of extended conjugated systems. Optimization involves adjusting catalysts (e.g., palladium for Heck reactions) and reaction conditions (temperature, solvent polarity) .
Q. Which spectroscopic techniques are most effective for characterizing the structure of this compound?
- Methodological Answer :
- NMR Spectroscopy : Critical for confirming regiochemistry and stereochemistry. H and C NMR can resolve proton environments and carbon frameworks, as shown for analogous compounds like 4-[(1E,3E,5E)-6-(4-octyloxyphenyl)hexa-1,3,5-trien-1-yl]benzene-1,2-diol .
- Mass Spectrometry (MS) : Determines molecular weight and fragmentation patterns. High-resolution MS (HRMS) is essential for distinguishing isomers.
- IR Spectroscopy : Identifies functional groups (e.g., hydroxyl, vinyl stretches) .
Q. What in vitro assays are suitable for preliminary evaluation of the antioxidant activity of this compound?
- Methodological Answer :
- DPPH Radical Scavenging Assay : Measures ROS-scavenging capacity via UV-Vis absorbance changes at 517 nm .
- Cellular Assays : Use murine peritoneal macrophages to assess effects on nitric oxide (NO) production (Griess reaction) and cell viability (sulforhodamine B assay) .
Advanced Research Questions
Q. How can discrepancies in biological activity data for this compound derivatives be resolved?
- Methodological Answer : Contradictions often arise from assay variability (e.g., cell type, LPS concentration in inflammation models) or impurity profiles. Strategies include:
- Standardized Protocols : Replicate experiments under controlled conditions (e.g., LPS dose fixed at 5 μg/ml) .
- Orthogonal Assays : Combine NO measurement with pro-inflammatory enzyme quantification (e.g., COX-2 via western blotting) .
- Purity Validation : Use HPLC-MS to confirm compound integrity, as synthetic byproducts (e.g., diastereomers) may confound results .
Q. What computational methods are suitable for modeling the electronic structure and reactivity of this compound?
- Methodological Answer :
- Density Functional Theory (DFT) : Employ hybrid functionals (e.g., B3LYP) to model electron distribution and predict redox behavior. Becke’s exchange-correlation functional (with exact-exchange terms) improves accuracy for thermochemical properties .
- Molecular Dynamics (MD) : Simulate interactions with biological targets (e.g., amyloid fibrils) to guide probe design .
Q. What strategies mitigate genotoxicity risks associated with benzene-1,2-diol derivatives in preclinical studies?
- Methodological Answer :
- TTC Thresholds : Compare exposure levels to the Threshold of Toxicological Concern (TTC) for DNA-reactive mutagens (e.g., 0.0025 μg/kg/day) .
- In Vitro/In Vivo Assays : Conduct Ames tests (bacterial reverse mutation) and micronucleus assays in rodents. Prioritize derivatives with lower ROS generation to reduce oxidative DNA damage .
Q. How can fluorescence-based probes derived from this compound be optimized for amyloid fibril characterization?
- Methodological Answer :
- Structural Modifications : Introduce extended aromatic systems (e.g., anthracene, pyrene) via Mizoroki−Heck reactions to enhance fluorescence lifetime and Stokes shift .
- Binding Orientation Analysis : Use X-ray crystallography or docking studies to predict interactions with fibril interfaces, as demonstrated for naphthyl-based trans-stilbene probes .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
